molecular formula C9H9S2Si B14456091 Methyldi-2-thienylsilane CAS No. 71771-69-2

Methyldi-2-thienylsilane

Cat. No.: B14456091
CAS No.: 71771-69-2
M. Wt: 209.4 g/mol
InChI Key: QMQHTFMVGUGDAM-UHFFFAOYSA-N
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Description

Methyldi-2-thienylsilane is an organosilicon compound with the molecular formula C9H9S2Si It is characterized by the presence of two thiophene rings attached to a silicon atom, which is also bonded to a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyldi-2-thienylsilane can be synthesized through several methods. One common approach involves the reaction of 2-thienylmagnesium bromide with chloromethylsilane under an inert atmosphere. The reaction typically proceeds as follows:

2C4H3S-MgBr+CH3SiClC9H9S2Si+2MgBrCl2 \text{C}_4\text{H}_3\text{S-MgBr} + \text{CH}_3\text{SiCl} \rightarrow \text{C}_9\text{H}_9\text{S}_2\text{Si} + 2 \text{MgBrCl} 2C4​H3​S-MgBr+CH3​SiCl→C9​H9​S2​Si+2MgBrCl

The reaction is usually carried out in a dry solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Methyldi-2-thienylsilane undergoes various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thiophene rings can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The silicon-methyl bond can be substituted with other functional groups using reagents like halogens or organometallic compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents)

Major Products Formed:

    Oxidation: Thiophene sulfoxides, thiophene sulfones

    Reduction: Reduced thiophene derivatives

    Substitution: Various substituted silanes

Scientific Research Applications

Methyldi-2-thienylsilane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in cross-coupling reactions.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its ability to enhance material properties like adhesion and thermal stability.

Mechanism of Action

The mechanism of action of methyldi-2-thienylsilane involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and other elements, making it a versatile building block in chemical synthesis. The thiophene rings contribute to the compound’s electronic properties, allowing it to participate in electron transfer reactions and act as a ligand in coordination chemistry.

Comparison with Similar Compounds

Methyldi-2-thienylsilane can be compared with other similar compounds, such as:

    (2-Thienyl)trimethylsilane: This compound has a similar structure but with three methyl groups attached to the silicon atom instead of one.

    (2-Thienyl)dimethylsilane: This compound has two methyl groups attached to the silicon atom.

    (2-Thienyl)phenylsilane: This compound has a phenyl group attached to the silicon atom instead of a methyl group.

Uniqueness: this compound is unique due to the presence of two thiophene rings, which impart distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

71771-69-2

Molecular Formula

C9H9S2Si

Molecular Weight

209.4 g/mol

InChI

InChI=1S/C9H9S2Si/c1-12(8-4-2-6-10-8)9-5-3-7-11-9/h2-7H,1H3

InChI Key

QMQHTFMVGUGDAM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C1=CC=CS1)C2=CC=CS2

Origin of Product

United States

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